Structural Differentiation: Nonsteroidal Oxazolidinone-Thiazole Scaffold Versus Steroidal PR Modulators
Cancer-Targeting Compound 1 (4-(2-(4,4-dimethyl-2-oxooxazolidin-3-yl)thiazol-4-yl)benzonitrile) possesses a nonsteroidal oxazolidinone-thiazole core that distinguishes it from steroidal PR modulators such as mifepristone, ulipristal acetate, and onapristone [1]. The absence of the steroidal cyclopentanoperhydrophenanthrene backbone eliminates cross-reactivity with androgen receptor and mineralocorticoid receptor that is frequently observed with steroidal PR ligands [2]. This structural divergence underpins potential differences in off-target profiles and co-regulator recruitment patterns, which are critical determinants of functional selectivity in PR-mediated transcription [1].
| Evidence Dimension | Chemical scaffold classification |
|---|---|
| Target Compound Data | Nonsteroidal oxazolidinone-thiazole; MW 299.35; C15H13N3O2S |
| Comparator Or Baseline | Mifepristone: steroidal 19-nortestosterone derivative, MW 429.6; Ulipristal acetate: steroidal 19-norpregnane derivative, MW 475.6; Onapristone: steroidal, MW 445.6 |
| Quantified Difference | Nonsteroidal vs. steroidal core structure |
| Conditions | Chemical structure analysis |
Why This Matters
Nonsteroidal scaffolds often provide distinct selectivity profiles and metabolic stability relative to steroidal analogs, enabling cleaner pharmacological interrogation of PR biology in cancer models.
- [1] Wyeth. Oxazolidone derivatives as PR modulators. Patent WO 2008021331 A2. 2008 Feb 21. View Source
- [2] Zhang P, Terefenko EA, Fensome A, et al. Potent nonsteroidal progesterone receptor agonists: synthesis and SAR of 6-aryl benzoxazinones. Bioorg Med Chem Lett. 2002; 12(5): 787-790. View Source
